![molecular formula C20H23N5O3S B2644830 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 852436-95-4](/img/structure/B2644830.png)
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including an ethoxyphenyl group, a triazolopyridazine ring, a thioether linkage, and a tetrahydrofuran ring with a methylacetamide group .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, ring closure to form the triazole and pyridazine rings, and amide coupling .Molecular Structure Analysis
The molecular structure likely features a planar triazolopyridazine ring system, with the various substituents adding complexity to the overall structure .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, the amide could undergo hydrolysis under acidic or basic conditions, and the ethoxy group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of various functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Biological Applications
Heterocyclic Compound Synthesis and Insecticidal Activity
Heterocyclic compounds, including triazolo[4,3-b]pyridazine derivatives, have been synthesized and evaluated for their potential applications, such as insecticidal activity against specific pests like the cotton leafworm, Spodoptera littoralis. These studies illustrate the diverse synthetic routes and biological applications of heterocycles, potentially guiding the exploration of "2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide" in similar contexts (A. Fadda et al., 2017).
Anticancer and Antimicrobial Activities
Compounds with the triazolo[1,5-a]pyridine scaffold have shown remarkable anticancer effects and reduced toxicity in preclinical models. This suggests a potential for the development of new anticancer agents with improved safety profiles. Additionally, modifications of these scaffolds, such as the introduction of an alkylurea moiety, have led to compounds with potent antiproliferative activities and reduced acute oral toxicity, indicating their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Antihistaminic and Antiasthma Agents
The synthesis and evaluation of triazolo[1,5-c]pyrimidines as potential antiasthma agents highlight the therapeutic potential of triazolo-annelated compounds in respiratory conditions. Such studies underscore the importance of heterocyclic chemistry in developing new therapeutic agents for various diseases, suggesting potential research directions for the compound (J. Medwid et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-2-27-15-7-5-14(6-8-15)20-23-22-17-9-10-19(24-25(17)20)29-13-18(26)21-12-16-4-3-11-28-16/h5-10,16H,2-4,11-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGXSYJDHZJLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
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